molecular formula C10H6Br2O2 B11822473 Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)-

Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)-

Cat. No.: B11822473
M. Wt: 317.96 g/mol
InChI Key: FLNNCMZVXKVUOU-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is a chemical compound with the molecular formula C10H6O2Br2 and a molecular weight of 317.96 g/mol It is characterized by the presence of a benzofuran ring substituted with bromine atoms at specific positions, making it a brominated benzofuran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- typically involves the bromination of benzofuran derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromoacetophenone in the presence of a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction proceeds through a series of steps including condensation and cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran ketones or acids.

    Reduction: Formation of benzofuran alcohols or alkanes.

Scientific Research Applications

Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and benzofuran ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is unique due to the presence of two bromine atoms and a benzofuran ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-benzofuran-1-yl)ethanone

InChI

InChI=1S/C10H6Br2O2/c11-4-9(13)10-8-2-1-7(12)3-6(8)5-14-10/h1-3,5H,4H2

InChI Key

FLNNCMZVXKVUOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(OC=C2C=C1Br)C(=O)CBr

Origin of Product

United States

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